

# The Discovery and Elucidation of Bacitracin: A Technical Guide

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#### **Abstract**

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of bacitracin, a polypeptide antibiotic that has been a mainstay in topical antibacterial therapy for decades. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the seminal experiments that led to its isolation and characterization. This document details the original experimental protocols, presents historical data on its antimicrobial spectrum, and visualizes the key processes and pathways involved in its discovery and function.

### Introduction

The discovery of bacitracin in 1945 marked a significant advancement in the burgeoning field of antibiotics, occurring in the wake of penicillin's widespread introduction.[1] Isolated from a unique strain of Bacillus subtilis (later identified as Bacillus licheniformis), this antibiotic emerged from a clinical observation and quickly demonstrated potent activity, particularly against Gram-positive bacteria.[1] Unlike penicillin, bacitracin's complex polypeptide structure and distinct mechanism of action provided a new avenue for combating bacterial infections. However, its significant nephrotoxicity when administered systemically has largely confined its use to topical applications, where it remains a common component of over-the-counter antibiotic ointments.[1][2] This guide revisits the foundational research that established bacitracin as a valuable therapeutic agent.



## The Discovery and History of Bacitracin

The story of bacitracin began in 1943 at the Columbia University College of Physicians and Surgeons.[3][4][5] Bacteriologist Balbina Johnson, working in the laboratory of surgeon Dr. Frank L. Meleney, was investigating bacterial infections in surgical wounds.[4][5]

A culture was taken from a compound tibial fracture of a seven-year-old girl named Margaret Tracy.[1][3] Johnson observed that the growth of pyogenic cocci in the culture was inhibited by a strain of a Gram-positive, spore-forming bacillus.[1] This particular strain, named "Tracy I," was found to produce a filterable substance with potent antibacterial properties.[1] The antibiotic was aptly named "bacitracin," a portmanteau of "Bacillus" and "Tracy."[1]

The initial findings were published in the journal Science in 1945.[6] Following its discovery, further research focused on the production, purification, and clinical application of bacitracin. By 1948, it had received approval from the U.S. Food and Drug Administration (FDA) for therapeutic use.[1][2] Early clinical trials demonstrated its efficacy in treating various surgical and skin infections.



Clinical Observation (1943) Compound fracture wound of Margaret Tracy Wound culture taken for bacteriological analysis Laboratory Investigation Observation of inhibition of pyogenic cocci by a Bacillus strain ('Tracy I') Isolation and culture of the 'Tracy I' Bacillus strain Preparation of cell-free filtrate from the culture In vitro testing of filtrate for antibacterial activity Characterization and Development Confirmation of potent antibacterial activity Naming of the antibiotic 'Bacitracin' Publication of findings (1945) FDA Approval (1948)

Figure 1: Bacitracin Discovery Workflow

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Figure 1: Bacitracin Discovery Workflow



# Data Presentation: Antimicrobial Spectrum of Early Bacitracin

The initial investigations by Johnson, Anker, and Meleney demonstrated that bacitracin was primarily effective against Gram-positive bacteria. The following table summarizes the in vitro susceptibility of various clinically significant microorganisms to early preparations of bacitracin, as reported in the years following its discovery. The data is presented in units per milliliter (U/mL), which was the standard measure of potency before the widespread adoption of minimum inhibitory concentration (MIC) in micrograms per milliliter (µg/mL).

Bacterial Species	Strain	Susceptibility (U/mL)	Gram Stain	Reference
Staphylococcus aureus	Multiple	0.007 - 0.5	Positive	[6]
Streptococcus pyogenes	Group A	0.004 - 0.1	Positive	[6]
Streptococcus pneumoniae	Type I, II, III	0.015 - 0.06	Positive	[6]
Clostridium welchii (perfringens)	Gas gangrene isolates	0.03 - 0.25	Positive	[6]
Neisseria gonorrhoeae	Multiple	0.015 - 0.5	Negative	[6]
Neisseria meningitidis	Multiple	0.03 - 0.5	Negative	[6]
Escherichia coli	Multiple	> 10.0	Negative	[6]
Pseudomonas aeruginosa	Multiple	> 10.0	Negative	[6]
Proteus vulgaris	Multiple	> 10.0	Negative	[6]



## **Experimental Protocols**

The following protocols are reconstructed based on the methodologies described in the foundational papers on bacitracin and common microbiological practices of the 1940s.

# Isolation of the Bacitracin-Producing Organism ("Tracy I" Strain)

- Sample Collection: Debrided tissue from the infected wound was collected aseptically.
- Direct Smear: A portion of the tissue was used to prepare a Gram stain to identify the microorganisms present. This initial observation revealed the presence of both pyogenic cocci and a large, Gram-positive bacillus.
- Primary Culture: The tissue was streaked onto blood agar plates. Plates were incubated aerobically at 37°C for 24-48 hours.
- Observation of Antagonism: After incubation, zones of inhibition were observed around the colonies of the Bacillus species, where the growth of staphylococcal and streptococcal colonies was suppressed.
- Isolation and Purification: Colonies of the Bacillus strain exhibiting this antagonistic property
  were selected and subcultured onto fresh agar plates to obtain a pure culture. This pure
  isolate was designated the "Tracy I" strain.

### **Production and Extraction of Crude Bacitracin**

- Inoculum Preparation: A pure culture of the "Tracy I" strain was inoculated into a flask of nutrient broth and incubated at 37°C for 24 hours to generate a seed culture.
- Fermentation: The seed culture was used to inoculate a larger volume of a suitable liquid medium (e.g., tryptone-soybean digest broth). The culture was incubated at 37°C for 3-5 days under stationary conditions to allow for the production and accumulation of the antibiotic.
- Cell Removal: The culture broth was passed through a Seitz filter to remove bacterial cells and spores, yielding a cell-free filtrate containing the crude bacitracin.



 Concentration (Optional): The cell-free filtrate could be concentrated under vacuum at a low temperature to increase the potency of the antibiotic solution.

# In Vitro Antibiotic Susceptibility Testing (Serial Dilution Method)

- Preparation of Bacitracin Stock: A stock solution of the crude bacitracin filtrate was prepared
  and its potency was standardized into arbitrary "units." A unit was typically defined as the
  amount of antibiotic that would produce a specific-sized zone of inhibition against a standard
  test organism.
- Serial Dilution: A series of two-fold dilutions of the bacitracin stock solution were prepared in sterile nutrient broth in test tubes.
- Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus). A control tube containing no bacitracin was also inoculated.
- Incubation: The tubes were incubated at 37°C for 18-24 hours.
- Determination of Endpoint: The lowest concentration of bacitracin (in U/mL) that completely inhibited the visible growth of the bacteria was recorded as the minimum inhibitory concentration.

### **Mechanism of Action**

Bacitracin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. Specifically, it inhibits the dephosphorylation of C55-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate).[1] This lipid carrier is essential for transporting peptidoglycan precursors (N-acetylmuramic acid and N-acetylglucosamine) from the cytoplasm across the cell membrane to the growing cell wall.

By binding to the C55-isoprenyl pyrophosphate, bacitracin prevents its recycling back to its active monophosphate form. This halt in the carrier molecule cycle leads to a depletion of available carriers, thereby stopping the synthesis of new peptidoglycan. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.





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## References

- 1. Bacitracin Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. NewYork-Presbyterian | The Discovery of Bacitracin [healthmatters.nyp.org]
- 4. library-archives.cumc.columbia.edu [library-archives.cumc.columbia.edu]
- 5. Bacitracin Turns 80! | ColumbiaDoctors [columbiadoctors.org]
- 6. BACITRACIN: A NEW ANTIBIOTIC PRODUCED BY A MEMBER OF THE B. SUBTILIS GROUP - PubMed [pubmed.ncbi.nlm.nih.gov]







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